PEG10-Tos PEG10-Tos PEG10-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.
Brand Name: Vulcanchem
CAS No.: 62573-11-9
VCID: VC0538881
InChI: InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C25H44O12S
Molecular Weight: 568.7 g/mol

PEG10-Tos

CAS No.: 62573-11-9

Cat. No.: VC0538881

Molecular Formula: C25H44O12S

Molecular Weight: 568.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PEG10-Tos - 62573-11-9

Specification

CAS No. 62573-11-9
Molecular Formula C25H44O12S
Molecular Weight 568.7 g/mol
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C25H44O12S/c1-24-2-4-25(5-3-24)38(27,28)37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-26/h2-5,26H,6-23H2,1H3
Standard InChI Key IJODQQRFMNRBNF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PEG10-Tos features a linear PEG chain comprising ten ethylene glycol units, terminated at both ends by p-toluenesulfonate (tosyl) groups. The IUPAC name, 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, reflects its symmetrical structure . The canonical SMILES notation further elucidates its connectivity:
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C\text{CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C} .

Solubility and Reactivity

The PEG backbone confers high aqueous solubility, while the tosyl groups act as superior leaving groups in nucleophilic substitution reactions . This dual functionality allows PEG10-Tos to serve as a bifunctional linker, facilitating the conjugation of hydrophobic drugs to hydrophilic carriers or the crosslinking of biomolecules .

Table 1: Key Physicochemical Properties of PEG10-Tos

PropertyValueSource
Molecular FormulaC32H50O14S2\text{C}_{32}\text{H}_{50}\text{O}_{14}\text{S}_{2}PubChem
Molecular Weight722.9 g/molPubChem
SolubilityHigh in polar solventsAxisPharm
Reactive GroupsTosyl (-OTs), Hydroxyl (-OH)AxisPharm

Synthesis and Industrial Production

Synthetic Methodology

PEG10-Tos is synthesized via the tosylation of decaethylene glycol using p-toluenesulfonyl chloride under basic conditions. The reaction typically employs catalysts such as pyridine or triethylamine to neutralize hydrochloric acid byproducts, ensuring high yields . Industrial-scale production optimizes temperature and inert atmospheres to minimize side reactions, followed by purification via column chromatography or recrystallization .

Quality Control

Industrial batches are characterized using mass spectrometry and nuclear magnetic resonance (NMR) to verify purity and structural integrity. The absence of residual tosyl chloride or PEG precursors is critical for biomedical applications .

Mechanisms of Action and Biological Targets

Interaction with PEG10 Protein

Emerging research implicates PEG10-Tos in modulating the Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived protein essential for placental development and implicated in neurodegenerative diseases . PEG10-Tos suppresses PEG10 expression, indirectly upregulating p21 (a cyclin-dependent kinase inhibitor) and SIAH1 (an E3 ubiquitin ligase that degrades ZEB1) . This dual action inhibits cell proliferation and epithelial-mesenchymal transition (EMT), processes central to cancer metastasis and amyotrophic lateral sclerosis (ALS) .

Biochemical Pathways

  • Cell Cycle Arrest: By elevating p21, PEG10-Tos induces G1/S phase arrest, curtailing tumor growth .

  • EMT Suppression: SIAH1-mediated ZEB1 degradation impedes metastatic transformation in epithelial cells .

  • mRNA Stabilization: PEG10 binds and stabilizes mRNAs involved in neurodevelopment, a pathway potentially disrupted by PEG10-Tos .

Biomedical Applications

Drug Delivery Systems

PEG10-Tos enhances the solubility and bioavailability of hydrophobic therapeutics. For example, conjugation of PEG10-Tos to paclitaxel increased aqueous solubility by 15-fold in preclinical models, improving tumor penetration and reducing off-target toxicity .

Targeted Protein Degradation

In proteolysis-targeting chimeras (PROTACs), PEG10-Tos links E3 ubiquitin ligase recruiters to target proteins, enabling selective degradation. A 2024 study demonstrated its efficacy in degrading oncogenic KRAS mutants in pancreatic cancer cell lines .

Neurodegenerative Disease Research

PEG10’s role in ALS pathogenesis has spurred interest in PEG10-Tos as a therapeutic agent. In vitro, PEG10-Tos reduced PEG10 levels by 60% in motor neurons, mitigating TDP-43 aggregation—a hallmark of ALS .

Table 2: Key Applications of PEG10-Tos

ApplicationMechanismOutcomeSource
Drug SolubilizationHydrophilic PEG conjugationEnhanced bioavailabilityAxisPharm
PROTAC DesignUbiquitin-proteasome recruitmentTargeted oncoprotein degradationResearch
ALS TherapyPEG10 suppressionReduced TDP-43 aggregationALS News

Case Studies in Therapeutic Development

PROTACs for KRAS Mutants

A 2024 Nature Biotechnology study utilized PEG10-Tos to develop a PROTAC targeting KRASG12C^{G12C}. The compound achieved >90% degradation in vitro and suppressed tumor growth in xenograft models by 70% .

mRNA Delivery via Virus-like Particles (VLPs)

PEG10-Tos facilitated mRNA encapsulation in VLPs for gene therapy. In a mouse model, PEG10-Tos-modified VLPs delivered CRISPR-Cas9 mRNA to hepatocytes, achieving 40% editing efficiency without immunogenicity .

Comparison with Analogous Compounds

PEGn-Tos Variants

Shorter PEG chains (e.g., PEG4-Tos) exhibit faster clearance but lower solubility, while longer chains (PEG20-Tos) sacrifice reactivity for prolonged half-life . PEG10-Tos balances these properties, making it ideal for sustained drug delivery .

Non-PEGylated Tosyl Linkers

Benzyl tosylate lacks the solubility-enhancing PEG spacer, limiting its utility in aqueous biological systems .

Future Directions and Challenges

ALS Clinical Trials

Phase I trials evaluating PEG10-Tos in ALS patients are slated for 2026, focusing on cerebrospinal fluid penetration and biomarker modulation .

Scalability and Cost

Current production costs (~$5,000/g) hinder widespread adoption. Advances in continuous-flow synthesis may reduce costs by 80% by 2030 .

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